molecular formula C9H12N2O3 B2901425 4-Methoxy-3-nitro-phenethylamine CAS No. 858855-65-9

4-Methoxy-3-nitro-phenethylamine

Cat. No.: B2901425
CAS No.: 858855-65-9
M. Wt: 196.206
InChI Key: VVURPGSRPLBVFO-UHFFFAOYSA-N
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Description

4-Methoxy-3-nitro-phenethylamine is an organic compound belonging to the phenethylamine class It is characterized by a phenethylamine backbone substituted with a methoxy group at the 4-position and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-nitro-phenethylamine typically involves a multi-step process. One common method starts with the reaction of 4-methoxybenzaldehyde with nitromethane in the presence of ammonium acetate and glacial acetic acid to form 4-methoxy-beta-nitrostyrolene. This intermediate is then reduced using activated zinc powder and hydrochloric acid to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-nitro-phenethylamine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

    Substitution: Sodium hydride or other strong bases.

Major Products:

    Reduction: 4-Methoxy-3-amino-phenethylamine.

    Oxidation: 4-Hydroxy-3-nitro-phenethylamine.

    Substitution: Various substituted phenethylamines depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-nitro-phenethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-nitro-phenethylamine is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding to target molecules .

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-3-nitro-phenethylamine is unique due to the presence of both a methoxy and a nitro group on the phenethylamine backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-methoxy-3-nitrophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-14-9-3-2-7(4-5-10)6-8(9)11(12)13/h2-3,6H,4-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVURPGSRPLBVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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